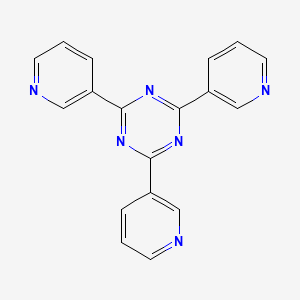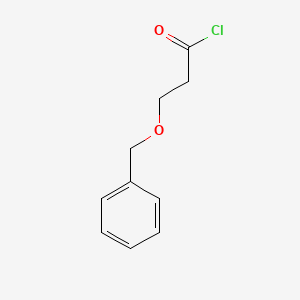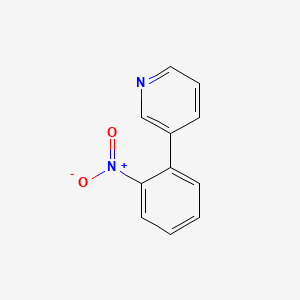
4-Aminomethyl-2-methyl-2H-phthalazin-1-one
Overview
Description
4-Aminomethyl-2-methyl-2H-phthalazin-1-one is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is used in the development of novel PRMT5/MTA inhibitors .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction based on green chemistry. The Friedel–Crafts acylation reaction of six phenols with phthalic anhydride is initially carried out and then followed by cyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular formula of this compound is C10H11N3O, and its molecular weight is 175.19 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Friedel–Crafts acylation reaction and cyclization with hydrazine hydrate .Mechanism of Action
Target of Action
The primary target of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one is the PRMT5-MTA complex . This complex has recently emerged as a new synthetically lethal drug target for the treatment of MTAP-deleted cancers .
Mode of Action
This compound, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells .
Biochemical Pathways
The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 by this compound disrupts these biochemical pathways.
Pharmacokinetics
The optimization of pharmacokinetic properties was a key part of the discovery of MRTX1719 .
Result of Action
The inhibition of PRMT5 activity by this compound leads to dose-dependent inhibition of PRMT5-dependent symmetric dimethylarginine protein modification in MTAP-deleted tumors . This correlates with antitumor activity .
Action Environment
The action of this compound is particularly effective in the environment of MTAP-deleted cells . The MTAP gene is frequently co-deleted with CDKN2A, the most commonly deleted tumor suppressor gene in human cancers . Homozygous gene deletion causes MTAP-deleted cells to accumulate methylthioadenosine (MTA), which competes with the activating cofactor S-adenosyl-L-methionine (SAM), causing a decrease in PRMT5 activity and sensitizing the MTAP-deleted cells to further loss of PRMT5 activity .
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)-2-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIJSLHCIXQDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42476-81-3 | |
| Record name | 4-(aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3266323.png)
![6-(2-methoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B3266325.png)










![3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B3266426.png)

